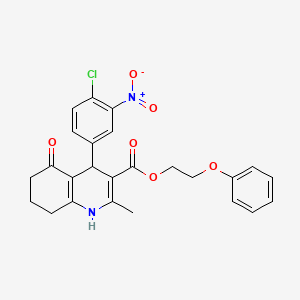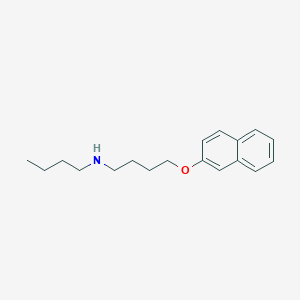
trisodium 1,4-dioxido-2-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 1,4-dioxido-2-naphthoate is a chemical compound that is commonly used in scientific research. This compound is also known as sodium 1,4-naphthoquinone-2-sulfonate or NQO. Trisodium 1,4-dioxido-2-naphthoate is a water-soluble compound that has been widely used in biochemical and physiological studies.
科学研究应用
Trisodium 1,4-dioxido-2-naphthoate has been widely used in scientific research as a redox indicator and an electron acceptor. It has been used in the determination of the redox potential of various biological systems. Trisodium 1,4-dioxido-2-naphthoate has also been used in the study of the electron transport chain in mitochondria. Additionally, it has been used in the study of the metabolism of various drugs and toxins.
作用机制
Trisodium 1,4-dioxido-2-naphthoate acts as an electron acceptor and undergoes reduction to form a semiquinone radical, which can then be further reduced to form a hydroquinone. This reduction reaction is reversible and can be used to determine the redox potential of various biological systems. Trisodium 1,4-dioxido-2-naphthoate can also act as a mediator in the transfer of electrons between enzymes and other redox-active molecules.
Biochemical and Physiological Effects:
Trisodium 1,4-dioxido-2-naphthoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 and xanthine oxidase. Trisodium 1,4-dioxido-2-naphthoate has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
Trisodium 1,4-dioxido-2-naphthoate has several advantages for lab experiments. It is water-soluble, which makes it easy to handle and dissolve in aqueous solutions. It is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various biological systems. However, trisodium 1,4-dioxido-2-naphthoate has some limitations. It can interfere with the activity of some enzymes and can also cause cytotoxicity at high concentrations.
未来方向
There are several future directions for the study of trisodium 1,4-dioxido-2-naphthoate. One area of research is the development of new derivatives of trisodium 1,4-dioxido-2-naphthoate with improved properties. Another area of research is the study of the mechanism of action of trisodium 1,4-dioxido-2-naphthoate in various biological systems. Additionally, trisodium 1,4-dioxido-2-naphthoate can be used as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Conclusion:
Trisodium 1,4-dioxido-2-naphthoate is a widely used compound in scientific research. Its simple synthesis method, water solubility, and stability make it a popular choice for various biological systems. Trisodium 1,4-dioxido-2-naphthoate has several biochemical and physiological effects and can be used as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of trisodium 1,4-dioxido-2-naphthoate and to develop new derivatives with improved properties.
合成方法
Trisodium 1,4-dioxido-2-naphthoate can be synthesized by the reaction of 1,4-naphthoquinone with sodium sulfite in an aqueous solution. The reaction is carried out under mild conditions and the product is obtained in high yield. The synthesis method of trisodium 1,4-dioxido-2-naphthoate is simple and cost-effective, which makes it a popular choice for scientific research.
属性
IUPAC Name |
trisodium;1,4-dioxidonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4.3Na/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9;;;/h1-5,12-13H,(H,14,15);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMYBUBZDRENP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)[O-])[O-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Na3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium;1,4-dioxidonaphthalene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)
![5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B5060433.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5060438.png)
![2-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5060444.png)
![ethyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5060456.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5060463.png)
![5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide](/img/structure/B5060473.png)

![N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5060482.png)

![5-((2-chlorophenyl){[4-(4-pyridinylmethyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060494.png)